

In-Depth Technical Guide to the Chemical Profile of Dimefuron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dimefuron**

Cat. No.: **B1670650**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimefuron is a synthetic chemical compound belonging to the phenylurea group, primarily utilized as a selective herbicide. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of **Dimefuron**. Detailed experimental protocols for its synthesis and analysis are outlined, alongside a compilation of its toxicological and ecotoxicological data. Furthermore, this document presents a visualization of its mechanism of action at Photosystem II, offering a valuable resource for researchers in agrochemistry, environmental science, and drug development.

Chemical Identity and Structure

Dimefuron is chemically identified as N'-(4-(5-tert-Butyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-3-chlorophenyl)-N,N-dimethylurea.^{[1][2]} Its chemical structure is characterized by a phenylurea moiety linked to a tert-butyl-substituted oxadiazolone ring via a chlorinated phenyl group.

Chemical Structure:

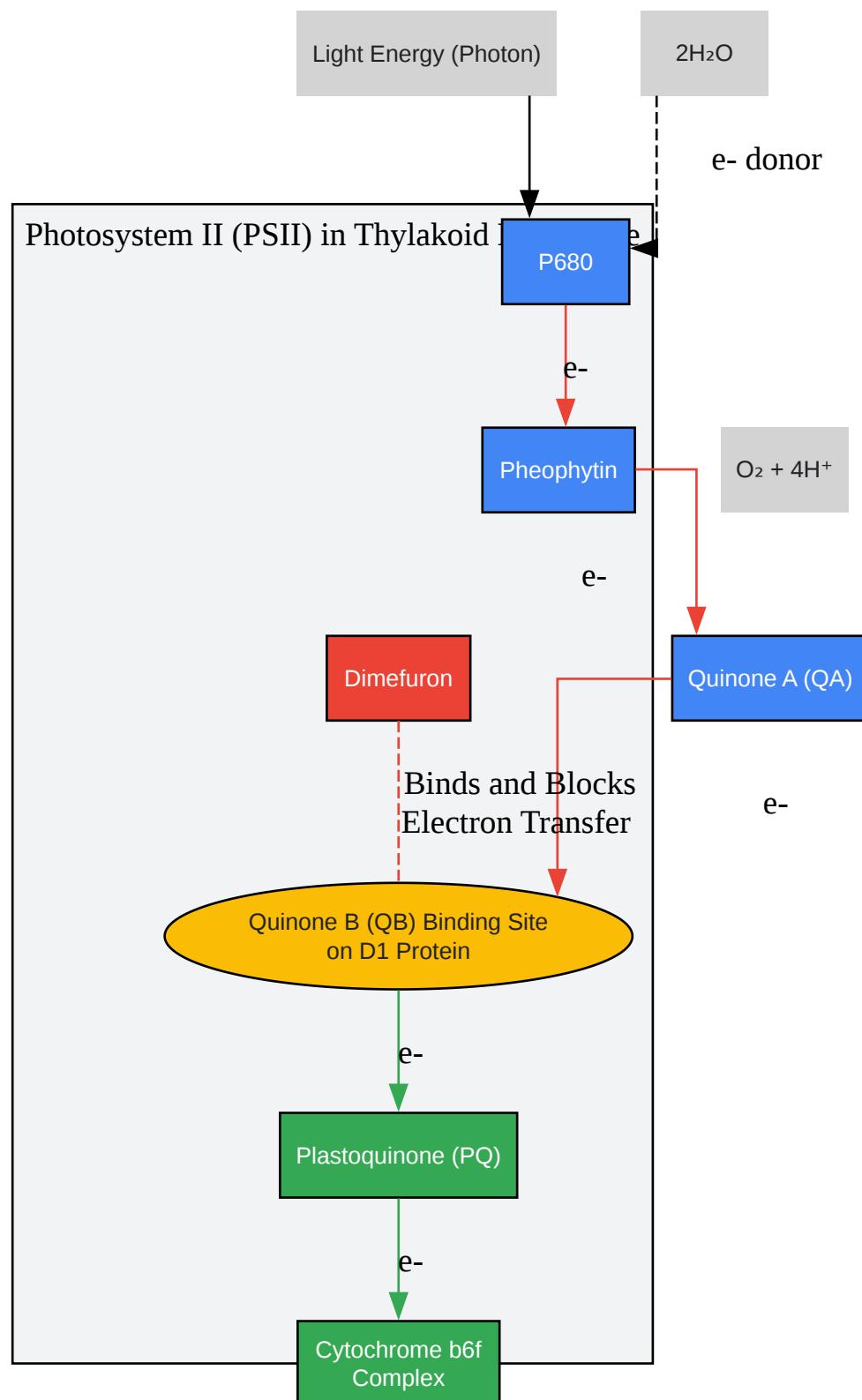
Table 1: Chemical Identifiers of **Dimefuron**

Identifier	Value	Reference(s)
IUPAC Name	N'-[4-(5-tert-Butyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-3-chlorophenyl]-N,N-dimethylurea	[1][2]
CAS Number	34205-21-5	[3]
Chemical Formula	C15H19ClN4O3	
Molecular Weight	338.79 g/mol	
SMILES	CN(C)C(=O)NC1=CC(=C(C=C1)N2C(=O)OC(N=N2)C(C(C)Cl)Cl)InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21)	
InChI		

Physicochemical Properties

Dimefuron is a colorless and odorless solid. Its physicochemical properties are crucial for understanding its environmental fate and behavior.

Table 2: Physicochemical Properties of **Dimefuron**


Property	Value	Unit	Temperature (°C)	Reference(s)
Melting Point	193	°C		
Water Solubility	16	mg/L	20	
Purity	≥98	%		

Mechanism of Action

Dimefuron functions as a selective herbicide by inhibiting photosynthesis in target weed species. Specifically, it acts as a Photosystem II (PSII) inhibitor. It binds to the D1 protein of the PSII complex within the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from quinone A (QA) to quinone B (QB). The interruption of electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and, consequently, plant growth. This blockage leads to a buildup of highly reactive molecules, causing oxidative stress and rapid cellular damage.

Visualization of Photosystem II Inhibition

The following diagram illustrates the interruption of the photosynthetic electron transport chain by **Dimefuron**.

[Click to download full resolution via product page](#)

Caption: Inhibition of electron transport in Photosystem II by **Dimefuron**.

Experimental Protocols

Synthesis of Dimefuron

A general outline for the commercial production of **Dimefuron** involves a multi-step chemical process. The synthesis starts with the reaction of 3-chloro-4-nitroaniline with phosgene and dimethylamine. The resulting intermediate is then reacted with sodium nitrite. The crude product is subsequently purified by filtration and recrystallization.

Note: A detailed, step-by-step laboratory synthesis protocol with specific reagent quantities, reaction conditions, and purification methods is not readily available in the public domain. The synthesis would likely involve hazardous reagents and should only be attempted by qualified chemists in a well-equipped laboratory with appropriate safety precautions.

Analytical Methodology: HPLC-UV

The analysis of **Dimefuron** and other phenylurea herbicides in environmental samples is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector.

Principle: The method involves the separation of the analyte from a sample matrix using a reversed-phase HPLC column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength.

Instrumentation:

- HPLC system with a gradient pump
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- UV-Vis detector
- Sample injector (manual or autosampler)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- **Dimefuron** analytical standard
- Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup and pre-concentration

Procedure Outline:

- Standard Preparation: Prepare a stock solution of **Dimefuron** in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
- Sample Preparation (e.g., Water Sample):
 - Filter the water sample to remove particulate matter.
 - For trace analysis, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
 - Condition the C18 SPE cartridge with methanol followed by water.
 - Pass a known volume of the water sample through the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute **Dimefuron** with a small volume of an organic solvent (e.g., acetonitrile).
 - Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
- HPLC Analysis:
 - Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific column and instrument.
 - Flow Rate: Typically 1.0 mL/min.

- Injection Volume: Typically 20 μL .
- Detection Wavelength: Phenylurea herbicides are often detected at a wavelength around 240-250 nm. The optimal wavelength for **Dimefuron** should be determined by acquiring a UV spectrum.

- Quantification:
 - Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
 - Determine the concentration of **Dimefuron** in the sample by comparing its peak area to the calibration curve.

Toxicological and Ecotoxicological Data

Understanding the toxicological profile of **Dimefuron** is essential for assessing its risk to human health and the environment.

Table 3: Mammalian Toxicity of **Dimefuron**

Test	Species	Route	Value	Unit	Reference(s)
LD50	Rat	Oral	> 2000	mg/kg	

Table 4: Ecotoxicity of **Dimefuron**

Organism	Test	Value	Unit	Reference(s)
Algae	-	Highly toxic	-	
Earthworms	-	Moderately toxic	-	

Environmental Fate:

Dimefuron may be persistent in soil and aquatic systems depending on environmental conditions. Due to its physicochemical properties, it has the potential to leach into groundwater.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **Dimefuron**.

- Mass Spectrometry (MS): The mass spectrum of **Dimefuron** would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be consistent with its chemical structure, likely showing losses of the dimethylamine group, the tert-butyl group, and cleavage of the oxadiazole ring.
- Infrared Spectroscopy (IR): The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the urea and oxadiazolone groups, N-H stretching, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):
 - ^1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons (a singlet), and the tert-butyl protons (a singlet).
 - ^{13}C NMR: The carbon-13 NMR spectrum would display signals for all 15 carbon atoms in their unique chemical environments, including the carbonyl carbons of the urea and oxadiazolone moieties, the aromatic carbons, the N-methyl carbons, and the carbons of the tert-butyl group.

Note: While the existence of this spectroscopic data is confirmed in databases like PubChem, high-resolution spectra are not readily available in the public domain and would typically be generated during synthesis and analysis.

Conclusion

This technical guide provides a detailed chemical profile of the herbicide **Dimefuron**. The information presented, including its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, serves as a valuable resource for professionals in the fields of agricultural science, environmental research, and drug development. The provided visualization of its interaction with Photosystem II offers a clear understanding of its herbicidal activity at the molecular level. Further research to obtain detailed spectroscopic data and to fully elucidate its environmental and toxicological impact is encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical Profile of Dimefuron]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670650#what-is-the-chemical-structure-of-dimefuron>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com